molecular formula C10H6Cl2N2O2 B183922 Methyl 2,3-dichloroquinoxaline-6-carboxylate CAS No. 108258-54-4

Methyl 2,3-dichloroquinoxaline-6-carboxylate

Cat. No. B183922
M. Wt: 257.07 g/mol
InChI Key: ZLWYANCDEVPWLW-UHFFFAOYSA-N
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Description

“Methyl 2,3-dichloroquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 108258-54-4 . Its molecular weight is 257.08 and its IUPAC name is methyl 2,3-dichloro-6-quinoxalinecarboxylate . It is stored in a refrigerator and its physical form is an off-white to gray to yellow-brown or pale-red solid .


Molecular Structure Analysis

The InChI code for “Methyl 2,3-dichloroquinoxaline-6-carboxylate” is 1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2,3-dichloroquinoxaline-6-carboxylate” has a molecular weight of 257.08 . It is an off-white to gray to yellow-brown or pale-red solid . It is stored in a refrigerator .

Scientific Research Applications

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases .

  • Antimicrobial Activity : Quinoxaline derivatives have been found to exhibit antimicrobial activity. They are used in the development of drugs to combat deadly pathogens (bacteria, fungi, viruses) .

  • Anticancer Activity : Quinoxaline derivatives are also used in the development of anticancer drugs. They have shown promising results in inhibiting the growth of cancerous cells .

  • Antiviral Activity : Quinoxaline derivatives have shown antiviral properties and are used in the treatment of viral diseases .

  • Antifungal Activity : These compounds have been found to exhibit antifungal properties and are used in the treatment of fungal infections .

  • Antibacterial Activity : Quinoxaline derivatives have shown antibacterial properties and are used in the treatment of bacterial infections .

  • Antitubercular Activity : These compounds have been found to exhibit antitubercular properties and are used in the treatment of tuberculosis .

Safety And Hazards

“Methyl 2,3-dichloroquinoxaline-6-carboxylate” has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 2,3-dichloroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYANCDEVPWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549828
Record name Methyl 2,3-dichloroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dichloroquinoxaline-6-carboxylate

CAS RN

108258-54-4
Record name Methyl 2,3-dichloro-6-quinoxalinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108258-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dichloroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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